molecular formula C17H17N3O3S B14089081 3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one

3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one

Cat. No.: B14089081
M. Wt: 343.4 g/mol
InChI Key: WIMWBXDBKITLFN-GRSHGNNSSA-N
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Description

3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a hydrazone linkage, and a chromenone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2H-chromen-2-one with 2-(butan-2-ylidene)hydrazine and 1,3-thiazole-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent at elevated temperatures (70-80°C) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone linkage to a hydrazine derivative.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted thiazole or chromenone derivatives .

Scientific Research Applications

3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one
  • **this compound derivatives
  • **this compound analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

3-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-1,3-thiazol-4-yl]-6-methoxychromen-2-one

InChI

InChI=1S/C17H17N3O3S/c1-4-10(2)19-20-17-18-14(9-24-17)13-8-11-7-12(22-3)5-6-15(11)23-16(13)21/h5-9H,4H2,1-3H3,(H,18,20)/b19-10-

InChI Key

WIMWBXDBKITLFN-GRSHGNNSSA-N

Isomeric SMILES

CC/C(=N\NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O)/C

Canonical SMILES

CCC(=NNC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O)C

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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